molecular formula C19H17NO4 B3137600 Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate CAS No. 439108-82-4

Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate

Cat. No.: B3137600
CAS No.: 439108-82-4
M. Wt: 323.3 g/mol
InChI Key: NBJCEJFMSLIDSR-UHFFFAOYSA-N
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Description

“Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate” is a chemical compound with the CAS number 439108-82-4 . It is available for purchase from various chemical suppliers .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the sources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Compounds with naphthyl and furyl derivatives serve as intermediates in the synthesis of pharmaceuticals, including beta-blockers and antioxidants. The improved procedures for synthesizing such intermediates have significant implications for the pharmaceutical industry by enhancing yield and selectivity (Jovanovic et al., 2006).
  • The development of new catalytic methods for the alkylation of naphthols demonstrates the potential for creating valuable chemical entities with diverse applications, including in drug synthesis (Algarra et al., 1995).

Fluorescent Derivatization

  • The derivatization of amino acids with naphthalene derivatives for fluorescence studies illustrates the utility of these compounds in biochemical assays and research. Such derivatizations enable the development of novel fluorescent probes for biological and chemical analyses (Frade et al., 2007).

Materials Science

  • Naphthyl and furyl derivatives are used in the synthesis of functional materials, such as ferrocene functionalized transition metal dithiocarbamate complexes. These complexes have applications in antimicrobial studies, electrochemical properties, and materials chemistry, demonstrating the versatility of naphthyl and furyl derivatives in developing novel materials with specific properties (Verma & Singh, 2015).

Pharmacology

  • The evaluation of antibacterial and modulatory activity of lapachol and nor-lapachol derivatives, synthesized from naphthoquinones, highlights the potential medicinal applications of naphthyl derivatives. This research contributes to the ongoing search for new antibacterial agents and strategies to combat bacterial resistance (Figueredo et al., 2020).

Mechanism of Action

The mechanism of action of “Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate” is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with “Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate” are not specified in the available sources .

Future Directions

The future directions for the research and application of “Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate” are not mentioned in the available sources .

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-naphthalen-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-18(21)12-16(20-19(22)17-10-5-11-24-17)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJCEJFMSLIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188152
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-82-4
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-[(2-furanylcarbonyl)amino]-1-naphthalenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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